molecular formula C4H2Cl3NS B2486132 3,4-Dichloro-5-(chloromethyl)-1,2-thiazole CAS No. 944281-43-0

3,4-Dichloro-5-(chloromethyl)-1,2-thiazole

Cat. No.: B2486132
CAS No.: 944281-43-0
M. Wt: 202.48
InChI Key: CSUBSLMSDRVTHE-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(chloromethyl)-1,2-thiazole is a multifunctional halogenated heterocycle that serves as a key synthetic intermediate in advanced organic and medicinal chemistry research. Its structure features three distinct reactive sites: the chlorine at the 3-position, the chlorine at the 4-position, and the chloromethyl group at the 5-position. This trifunctional nature allows for selective, stepwise functionalization, making it a highly versatile and valuable building block for constructing complex molecules . Polyhalogenated thiazoles like this compound are fundamental scaffolds in the development of agrochemicals and pharmaceuticals . The thiazole core is a privileged structure in drug discovery, found in numerous FDA-approved drugs with a wide range of biological activities, including antibacterial, antifungal, and antitumor effects . As a research material, its primary value lies in its use to synthesize novel compounds for biological screening and structure-activity relationship (SAR) studies. The chloromethyl group, in particular, offers a straightforward handle for further chain elongation or cyclization reactions. Researchers can exploit its reactivity to introduce various substituents, thereby generating diverse chemical libraries from a single, common intermediate. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-5-(chloromethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3NS/c5-1-2-3(6)4(7)8-9-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUBSLMSDRVTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=NS1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dichloro 5 Chloromethyl Isothiazole and Its Precursors

De Novo Isothiazole (B42339) Ring Formation Strategies

The de novo synthesis of the isothiazole ring offers a direct route to highly substituted derivatives, including the target compound. These methods involve the cyclization of acyclic precursors containing the necessary nitrogen, sulfur, and carbon atoms.

Cyclization Reactions for Isothiazole Nucleus Construction

The fundamental approach to forming the isothiazole ring involves the cyclization of a five-atom fragment or the combination of smaller fragments that assemble into the heterocyclic core. A notable method for constructing a dichlorinated isothiazole ring starts from simple, readily available precursors. One such industrial process involves the reaction of a cyanide salt, such as sodium cyanide, with carbon disulfide. This reaction forms an alkali-metal cyanodithioformate, which serves as a key intermediate for the subsequent cyclization and chlorination steps. google.comgoogle.com

Another strategy of significant industrial interest for the synthesis of a precursor, 3,4-dichloro-5-cyanoisothiazole, utilizes succinonitrile, sulfur, and chlorine gas. google.com This method highlights how different starting materials can be employed to construct the substituted isothiazole nucleus.

The following table summarizes a key de novo synthesis approach for a direct precursor to the target compound's functional group.

Starting MaterialsReagentsProductYieldReference
Sodium Cyanide, Carbon DisulfideChlorine, Dimethylformamide (solvent)5-Cyano-3,4-dichloroisothiazoleHigh google.com
Ferricyanide (B76249) complex, Carbon DisulfideChlorine, Catalyst (e.g., CuI, PdCl₂)3,4-Dichloro-5-cyanoisothiazoleUp to 98% purity google.com

Synchronous Halogenation and Chloromethylation during Ring Synthesis

In some de novo syntheses, the halogenation of the isothiazole ring occurs concurrently with the ring-forming reaction. For instance, in the synthesis of 5-cyano-3,4-dichloroisothiazole, the chlorination of the cyanodithioformate intermediate not only induces cyclization but also installs the chloro substituents at the 3 and 4 positions of the newly formed isothiazole ring. google.com This synchronous approach is efficient as it combines multiple transformations into a single operational step.

While a direct de novo synthesis that simultaneously installs the 3,4-dichloro and 5-chloromethyl groups is not widely documented, analogous syntheses of chloromethyl-substituted thiazoles provide insight into potential strategies. For example, the reaction of 3-chloro-1-propenylisothiocyanate with a chlorinating agent yields 2-chloro-5-chloromethylthiazole (B146395). semanticscholar.org This suggests that a suitably designed acyclic precursor could potentially undergo a cyclization-chlorination-chloromethylation cascade to afford the target isothiazole.

Functionalization of Existing Isothiazole Rings

An alternative and often more versatile approach to 3,4-dichloro-5-(chloromethyl)isothiazole involves the modification of an already formed isothiazole ring. This allows for the stepwise introduction of the desired functional groups with a high degree of control.

Regioselective Chlorination on the Isothiazole Ring System

The chlorination of an existing isothiazole ring must be regioselective to yield the desired 3,4-dichloro substitution pattern. The positions of chlorination are influenced by the electronic properties of the isothiazole ring and the directing effects of any existing substituents. While direct chlorination of the parent isothiazole can lead to a mixture of products, the presence of certain functional groups can direct the halogenation to specific positions. For example, the synthesis of 5-chloro-3-methylisothiazole-4-carboxylic acid derivatives indicates that the isothiazole ring can be selectively chlorinated at specific positions depending on the precursors and reaction conditions. nih.gov

Introduction of the Chloromethyl Moiety onto the Isothiazole Ring

The introduction of a chloromethyl group onto the isothiazole ring can be achieved through various methods, often involving the functionalization of a pre-existing group at the 5-position. A common strategy involves the chlorination of a 5-methylisothiazole (B1604631) derivative. This approach is analogous to the synthesis of 2-chloro-5-chloromethylthiazole, where 2-chloro-5-methylthiazole (B1589247) is reacted with a chlorinating agent such as N-chlorosuccinimide.

Alternatively, a 5-hydroxymethylisothiazole can serve as a precursor. The hydroxyl group can be converted to a chloro group using standard chlorinating agents like thionyl chloride or phosphorus oxychloride. This two-step sequence of reduction of a carboxylic acid to an alcohol, followed by chlorination, is a plausible route. For instance, the synthesis of 2-chloro-5-hydroxymethylthiazole is achieved by the hydrolysis of 2-chloro-5-chloromethylthiazole, demonstrating the interconversion of these functional groups. semanticscholar.org

Precursor Derivatization Pathways for Target Compound Formation

A highly practical route to 3,4-dichloro-5-(chloromethyl)isothiazole starts with the commercially available precursor, 3,4-dichloroisothiazole-5-carboxylic acid. chemicalbook.comscbt.com This compound can be synthesized from the corresponding 5-cyano derivative, which is obtained through the de novo synthesis described earlier. google.comgoogle.com

The derivatization of 3,4-dichloroisothiazole-5-carboxylic acid to the target compound would likely proceed through a two-step sequence:

Reduction of the carboxylic acid: The carboxylic acid group at the 5-position can be reduced to a primary alcohol, yielding 3,4-dichloro-5-(hydroxymethyl)isothiazole. Standard reducing agents such as lithium aluminum hydride or borane (B79455) complexes are suitable for this transformation.

Chlorination of the alcohol: The resulting hydroxymethyl group can then be converted to the chloromethyl group. This is a standard transformation that can be accomplished using various chlorinating agents.

The following table outlines the key transformations in this precursor derivatization pathway.

PrecursorReagent(s)Intermediate/ProductReference
3,4-Dichloro-5-cyanoisothiazoleAlkaline or acidic hydrolysis3,4-Dichloroisothiazole-5-carboxylic acid google.com
3,4-Dichloroisothiazole-5-carboxylic acidReducing agent (e.g., LiAlH₄, BH₃)3,4-Dichloro-5-(hydroxymethyl)isothiazoleInferred
3,4-Dichloro-5-(hydroxymethyl)isothiazoleChlorinating agent (e.g., SOCl₂, POCl₃)3,4-Dichloro-5-(chloromethyl)isothiazoleInferred

This pathway is advantageous as it utilizes a readily accessible, highly substituted isothiazole precursor and employs well-established synthetic transformations. The synthesis of various derivatives from 3,4-dichloroisothiazole-5-carboxylic acid, such as amides, further supports the viability of this precursor in accessing a range of 5-substituted 3,4-dichloroisothiazoles. nih.gov

Optimization of Synthetic Pathways and Process Intensification for 3,4-Dichloro-5-(chloromethyl)isothiazole

The efficient synthesis of 3,4-dichloro-5-(chloromethyl)isothiazole and its precursors is a critical aspect of its industrial applicability. Research in this area has focused on optimizing reaction conditions, including the use of catalysts, the selection of appropriate solvents, and the development of scalable and intensified processes. This section delves into the key advancements in these areas, drawing parallels from the synthesis of structurally related chlorinated isothiazoles where direct data for the target compound is limited.

Catalytic Approaches in Isothiazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions. In the context of isothiazole synthesis, particularly for chlorinated derivatives, catalytic methods are being explored to enhance efficiency and sustainability.

While specific catalytic data for the direct synthesis of 3,4-dichloro-5-(chloromethyl)isothiazole is not extensively documented in publicly available literature, insights can be drawn from the synthesis of analogous compounds such as 3,4-dichloro-5-cyanoisothiazole. For instance, the synthesis of 3,4-dichloro-5-cyanoisothiazole from a ferricyanide complex, carbon disulfide, and chlorine gas can be catalyzed by various metal salts. google.com This suggests that similar catalytic systems could be applicable to the synthesis of other 3,4-dichloroisothiazole derivatives.

Table 1: Catalysts Used in the Synthesis of 3,4-Dichloro-5-cyanoisothiazole

Catalyst Type Examples Molar Amount (% of Ferricyanide Complex)
Copper Salt CuI, Cu(OAc)₂, Cu(BF₄)₂ 0.1 - 10%

This data is for the synthesis of 3,4-dichloro-5-cyanoisothiazole and is presented as a reference for potential catalytic systems for related compounds. google.com

The use of these catalysts can facilitate the complex series of reactions involved in the formation of the isothiazole ring and subsequent chlorination. The choice of catalyst can influence both the reaction rate and the final product purity. Further research into the application of these and other catalytic systems, such as those involving rhodium for transannulation reactions or copper for cascade reactions in the synthesis of the isothiazole core, could lead to more optimized and efficient routes for 3,4-dichloro-5-(chloromethyl)isothiazole. sci-hub.se

Solvent Effects and Reaction Condition Control in Isothiazole Synthesis

For industrial applications, there is a trend towards avoiding aprotic polar solvents such as N,N-dimethylformamide (DMF) due to their high cost, potential for environmental hazards, and difficulties in removal and recycling. thieme-connect.com Research into the synthesis of 3,4-dichloroisothiazole-5-carbonitrile (B93185) has highlighted methods that proceed without such solvents. thieme-connect.com In the synthesis of the analogous compound, 2-chloro-5-(chloromethyl)thiazole, halogenated hydrocarbons have been employed as effective solvents. googleapis.com

Table 2: Solvents Utilized in the Synthesis of Chlorinated Thiazoles/Isothiazoles

Compound Solvent(s) Observations Reference
3,4-dichloro-5-cyanoisothiazole N,N-dimethylformamide, N-dimethylacetamide, N-methylpyrrolidone Aprotic polar solvents are effective but have environmental and cost disadvantages. google.com

Precise control of reaction conditions such as temperature and pressure is also paramount. For instance, the chlorination of isothiocyanate precursors to form chlorinated thiazoles is often conducted at controlled temperatures, for example, between 0°C and 60°C, to manage the exothermic nature of the reaction and to minimize the formation of byproducts. googleapis.com The reaction time is another critical parameter that is optimized to ensure complete conversion while avoiding degradation of the product.

Industrial-Scale Synthesis Considerations for Chlorinated Isothiazoles

The transition from laboratory-scale synthesis to industrial production of chlorinated isothiazoles like 3,4-dichloro-5-(chloromethyl)isothiazole necessitates careful consideration of several factors to ensure a safe, efficient, and economically viable process.

A key consideration is the choice of raw materials. For instance, a patented method for producing 3,4-dichloro-5-cyanoisothiazole utilizes a low-toxicity ferricyanide complex as a starting material, which is a safer alternative to highly toxic sodium cyanide. google.com The use of readily available and cost-effective reagents is crucial for the economic feasibility of large-scale production.

Process intensification is a strategy that aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. cetjournal.itresearchgate.net In the context of chlorinated isothiazole synthesis, this could involve the shift from traditional batch reactors to continuous flow systems. Continuous processing offers several advantages, including improved heat and mass transfer, better control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for higher throughput. cetjournal.it For highly exothermic reactions like chlorination, continuous flow reactors can provide superior temperature control, minimizing the risk of runaway reactions and improving product selectivity.

Furthermore, waste minimization and environmental impact are significant concerns in industrial synthesis. The development of processes that avoid hazardous solvents and reagents, as seen in the synthesis of 3,4-dichloroisothiazole-5-carbonitrile, is a step towards greener and more sustainable manufacturing. google.com The recovery and recycling of solvents and catalysts are also important aspects of an industrially viable process.

Spectroscopic Data for 3,4-Dichloro-5-(chloromethyl)-1,2-thiazole Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound is not publicly available. As a result, the requested in-depth article focusing on the advanced spectroscopic characterization and structural elucidation of this specific molecule cannot be generated at this time.

The instructions provided require a thorough and scientifically accurate analysis based on specific spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Resonance Raman spectroscopy. This necessitates access to published research findings and spectral data that are not present in the accessible literature for "this compound."

Searches for this compound, and its synonym 3,4-dichloro-5-(chloromethyl)isothiazole, did not yield any studies presenting its synthesis or characterization. While data exists for related compounds, such as 3,4-dichloroisothiazole-5-carboxylic acid or other isomers and derivatives of chloro-thiazoles, the strict adherence to the specified subject matter, as per the instructions, precludes the use of data from these different molecules. Using such data would be scientifically inaccurate and would not represent the specific characteristics of this compound.

Therefore, without the foundational experimental data, it is not possible to construct the detailed sections and subsections on ¹H NMR, ¹³C NMR, IR, UV-Vis, and Resonance Raman analysis as outlined.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In the case of 3,4-Dichloro-5-(chloromethyl)-1,2-thiazole, the mass spectrum would be expected to exhibit a distinct isotopic pattern for the molecular ion peak due to the presence of three chlorine atoms. The relative abundance of the isotopes of chlorine (³⁵Cl and ³⁷Cl) would lead to a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.

The fragmentation of the molecular ion would likely proceed through the cleavage of the weakest bonds. The chloromethyl group is a probable site for initial fragmentation, leading to the loss of a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl). Subsequent fragmentation of the thiazole (B1198619) ring could involve the loss of small molecules such as HCl, CS, or HCN, which is a common fragmentation pathway for thiazole derivatives. The resulting fragment ions would provide a fingerprint for the compound's structure. While a specific mass spectrum for this compound is not publicly documented, analysis of related chlorinated thiazoles supports these general fragmentation principles.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure
[M]⁺ C₄H₂Cl₃NS⁺
[M-Cl]⁺ C₄H₂Cl₂NS⁺
[M-CH₂Cl]⁺ C₃HCl₂NS⁺

Note: This table is predictive and based on general fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, the crystal structure of a closely related derivative, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide , offers valuable insights into the geometry of the 3,4-dichloro-1,2-thiazole core. researchgate.net

The analysis of this related structure reveals key features of the 3,4-dichloro-1,2-thiazole ring system. The five-membered ring is expected to be essentially planar. The carbon-chlorine bond lengths at the 3 and 4 positions are anticipated to be within the typical range for C-Cl bonds on an aromatic-like ring. The bond angles within the thiazole ring are dictated by its heterocyclic nature, with the C-S and S-N bonds being longer than the C-C and C-N bonds.

Table 2: Crystallographic Data for the 3,4-dichloro-1,2-thiazole Moiety in 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.6625(10)
b (Å) 8.21300(10)
c (Å) 17.77920(10)
α (°) 90
β (°) 97.345(10)
γ (°) 90

Source: Adapted from the crystallographic data of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,4 Dichloro 5 Chloromethyl Isothiazole

Nucleophilic Substitution Reactions

Nucleophilic substitution is a predominant reaction pathway for 3,4-dichloro-5-(chloromethyl)isothiazole and its analogues. The molecule offers three potential sites for nucleophilic attack, leading to a variety of derivatization possibilities. The reactivity at each site is governed by distinct electronic and steric factors.

The chlorine atoms on the isothiazole (B42339) ring are susceptible to nucleophilic aromatic substitution (SNAr). Research on the closely related compound, 4,5-dichloro-3-trichloromethylisothiazole, provides significant insight into this reactivity. Studies have shown that the chlorine atom at the C5 position is selectively replaced by various nucleophiles. researchgate.netresearchgate.net This enhanced reactivity at C5 is a key feature of the chemical behavior of 4,5-dichloroisothiazoles.

In reactions with heterocyclic amines such as piperidine (B6355638), morpholine, pyrrolidine, and piperazine (B1678402) in a dimethylformamide (DMF) medium, selective substitution of the 5-chloro atom occurs to yield the corresponding 5-amino-4-chloro-3-trichloromethylisothiazoles in high yields (81–96%). researchgate.netdntb.gov.ua This selectivity indicates that the C5 position is significantly more electrophilic or better able to stabilize the intermediate Meisenheimer complex compared to the C4 position. The reaction with strongly basic piperidine proceeds efficiently, while reactions with less basic amines may require specific conditions to achieve substitution. researchgate.net Similar reactivity patterns are observed with alkoxides and thiolates. researchgate.net

NucleophileProductYield (%)Reference
Piperidine4-Chloro-5-piperidino-3-trichloromethylisothiazole85-96% researchgate.net
Morpholine4-Chloro-5-morpholino-3-trichloromethylisothiazole89% researchgate.netresearchgate.net
Pyrrolidine4-Chloro-5-(pyrrolidin-1-yl)-3-trichloromethylisothiazole81% researchgate.netresearchgate.net
Piperazine4-Chloro-5-(piperazin-1-yl)-3-trichloromethylisothiazole84% researchgate.netresearchgate.net

The chloromethyl group at the C5 position behaves as a typical alkyl halide and is highly reactive towards nucleophilic substitution via SN2-type mechanisms. uci.edu The chlorine atom is readily displaced by a wide range of O-, N-, and S-nucleophiles, providing a versatile route for side-chain functionalization.

For instance, studies on the analogous 2-chloro-5-chloromethylthiazole (B146395) show that the aliphatic chlorine can be displaced by a formate (B1220265) anion, which is subsequently hydrolyzed to produce 5-hydroxymethylthiazole. semanticscholar.org Similarly, the reaction of 2-methylsulphonyl amino-4-chloromethyl thiazole (B1198619) with various thiophenols in the presence of sodium ethoxide leads to the formation of the corresponding thioethers. asianpubs.org Research on (4,5-dichloroisothiazol-3-yl)arylchloromethanes further demonstrates that the chlorine atom in the exocyclic chloromethylene fragment can be substituted by benzylamine, morpholine, and ethoxy groups. researchgate.net This body of evidence suggests that the chloromethyl group of 3,4-dichloro-5-(chloromethyl)isothiazole is a prime site for derivatization.

Nucleophile TypeExample NucleophilePotential Product Structure
O-NucleophileRO⁻ (Alkoxide)Isothiazol-5-ylmethyl ether
S-NucleophileRS⁻ (Thiolate)Isothiazol-5-ylmethyl thioether
N-NucleophileR₂NH (Amine)N-(Isothiazol-5-ylmethyl)amine
C-Nucleophile⁻CN (Cyanide)Isothiazol-5-ylacetonitrile

The reactions of 3,4-dichloro-5-(chloromethyl)isothiazole with nucleophiles exhibit high regioselectivity. As established in studies with 4,5-dichloro-3-trichloromethylisothiazole, nucleophilic aromatic substitution occurs preferentially at the C5 position over the C4 position. researchgate.netresearchgate.net This regioselectivity can be attributed to electronic factors. The isothiazole ring's nitrogen atom exerts an electron-withdrawing inductive effect, and the sulfur atom can stabilize an adjacent negative charge. Computational studies on nucleophilic aromatic substitutions in other heterocyclic systems support the idea that the stability of the intermediate anionic σ-complex (Meisenheimer complex) is the determining factor for regioselectivity. nih.govsemanticscholar.org Attack at C5 allows for resonance stabilization of the negative charge by the adjacent sulfur atom and the electron-withdrawing chloromethyl group, making this pathway more favorable than attack at C4. stackexchange.com

When considering the three potential substitution sites, a hierarchy of reactivity can be established. The chloromethyl group is generally the most reactive site for SN2 reactions under mild conditions. Under conditions conducive to SNAr, the C5-Cl is more reactive than the C4-Cl. This differential reactivity allows for controlled, stepwise functionalization of the molecule.

Stereoselectivity is not a factor in substitutions on the aromatic ring itself. However, in reactions involving the prochiral chloromethyl group with chiral nucleophiles, the formation of stereoisomers would be possible, though this has not been extensively documented in the literature for this specific compound.

Electrophilic Reactions and Derivatization Strategies

The isothiazole ring possesses aromatic character; however, 3,4-dichloro-5-(chloromethyl)isothiazole is expected to be highly unreactive towards electrophilic aromatic substitution. The cumulative electron-withdrawing inductive effects of the two chlorine atoms on the ring and the chloromethyl group strongly deactivate the ring, making it electron-deficient and thus resistant to attack by electrophiles. Consequently, classical electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation are unlikely to proceed under standard conditions. Derivatization strategies for this compound therefore focus almost exclusively on the nucleophilic substitution pathways described above.

Oxidation and Reduction Pathways of the Isothiazole Moiety

The sulfur atom in the isothiazole ring is susceptible to oxidation. In many isothiazole derivatives, the sulfur can be oxidized to form isothiazole-1-oxides or isothiazole-1,1-dioxides (sultams). medwinpublishers.com This transformation significantly alters the electronic properties of the ring, often increasing its reactivity as a Michael acceptor or as a dienophile in cycloaddition reactions. While specific oxidation studies on 3,4-dichloro-5-(chloromethyl)isothiazole are not widely reported, this pathway represents a potential route for further chemical modification.

Reduction of the molecule can proceed via several pathways. Reductive dechlorination, a process used for the remediation of chlorinated organic compounds, could potentially remove the chlorine atoms from the ring. wikipedia.org This typically requires strong reducing agents or catalytic methods. The chloromethyl group could also be reduced to a methyl group. Additionally, strong reduction can lead to the cleavage and opening of the isothiazole ring itself.

Cycloaddition and Ring Transformation Chemistry

The C4=C5 double bond of the isothiazole ring can participate in cycloaddition reactions. wikipedia.orgacademie-sciences.fr Given the electron-deficient nature of the double bond in 3,4-dichloro-5-(chloromethyl)isothiazole, it is expected to function as a dienophile in [4+2] Diels-Alder reactions, particularly with electron-rich dienes in what is known as an inverse-electron-demand Diels-Alder reaction. researchgate.netlibretexts.org Isothiazole derivatives have been shown to undergo such cycloadditions, leading to the formation of complex bicyclic structures. thieme-connect.com

Ring transformation reactions, where the isothiazole ring is converted into another heterocyclic system, are also known in isothiazole chemistry. rsc.org These reactions often proceed through ring-opening initiated by a nucleophile or a strong base, followed by recyclization into a more stable ring system. Such transformations would likely require forcing conditions for a heavily substituted and relatively stable molecule like 3,4-dichloro-5-(chloromethyl)isothiazole.

[X+Y] Cycloadditions Involving the Isothiazole Ring System

The isothiazole ring, particularly its C4=C5 double bond, can participate in cycloaddition reactions, functioning as a dienophile or dipolarophile. These reactions are a powerful tool for constructing more complex heterocyclic systems. The reactivity of the isothiazole core in these transformations is significantly influenced by the substituents on the ring and on the sulfur atom.

Notably, isothiazol-3(2H)-one 1,1-dioxides are potent dienophiles in [4+2] cycloadditions, also known as Diels-Alder reactions. The electron-withdrawing nature of the sulfonyl group (SO₂) activates the C4=C5 double bond, making it susceptible to attack by conjugated dienes. These reactions typically proceed with a high degree of regioselectivity and stereoselectivity.

For instance, the reaction of N-substituted isothiazol-3(2H)-one 1,1-dioxides with dienes like 2,3-dimethyl-1,3-butadiene (B165502) or 1,3-cyclopentadiene leads to the formation of bicyclic adducts. These primary cycloadducts can serve as intermediates for the synthesis of novel heterocyclic compounds through further chemical transformations. The reaction conditions and outcomes for several representative Diels-Alder reactions involving isothiazole 1,1-dioxides are summarized in the table below.

DieneIsothiazole DerivativeReaction ConditionsProductYield (%)
2,3-Dimethyl-1,3-butadieneN-Phenylisothiazol-3(2H)-one 1,1-dioxideBoiling 1,2-dichloroethaneendo-CycloadductHigh
1,3-CyclopentadieneN-tert-Butylisothiazol-3(2H)-one 1,1-dioxideRefluxing toluene, 2hendo-CycloadductHigh
1,3-CyclohexadieneN-Phenylisothiazol-3(2H)-one 1,1-dioxideBoiling 1,2-dichloroethaneendo-CycloadductHigh
AnthraceneN-Phenylisothiazol-3(2H)-one 1,1-dioxideBoiling 1,2-dichloroethaneCycloadductHigh

This table presents generalized findings from cycloaddition studies on isothiazole derivatives.

Beyond acting as dienophiles, certain isothiazole derivatives can also undergo 1,3-dipolar cycloadditions with a variety of dipoles, including diazoalkanes, azides, and nitrile oxides, further highlighting the versatility of the isothiazole ring in constructing diverse molecular architectures.

Ring Opening and Recyclization Mechanisms (e.g., ANRORC-type pathways)

The isothiazole ring, while aromatic, can undergo ring-opening reactions when activated by certain substituents or upon reaction with potent nucleophiles. These ring-opening events can be followed by recyclization to form new heterocyclic or carbocyclic systems. This pathway is conceptually similar to the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, which is well-documented for other nitrogen-containing heterocycles like pyrimidines. wikipedia.org

In the context of isothiazoles, N-alkylation to form isothiazolium salts significantly activates the ring towards nucleophilic attack. The attack often occurs at the sulfur atom, which is rendered highly electrophilic. This initiates a sequence of bond cleavages leading to an acyclic intermediate. This intermediate contains all the necessary atoms to recyclize into a new, more stable ring system.

A prominent example of this reactivity is the conversion of N-substituted isothiazolium salts into thiophene (B33073) derivatives. cdnsciencepub.com The reaction is initiated by the attack of a carbanion (e.g., from ethyl acetoacetate (B1235776) or a related active methylene (B1212753) compound) on the sulfur atom of the isothiazolium ring. This leads to the cleavage of the weak S-N bond, forming an open-chain intermediate. Subsequent intramolecular cyclization via nucleophilic attack of a newly formed enolate or equivalent onto a part of the original ring, followed by elimination of the original nitrogen-containing fragment, yields a substituted aminothiophene. cdnsciencepub.com

Isothiazolium SaltNucleophileProduct
2-Benzyl-3-methylthio-1,2-benzisothiazolium perchloratePotassium 3-ethoxy-3-oxopropanoateEthyl 3-benzylaminobenzo[b]thiophene-2-carboxylate
2,5-Diphenyl-3-methylthioisothiazolium perchlorateSodium benzoylacetateSubstituted aminothiophene

This table illustrates the ring transformation of isothiazolium salts into thiophenes.

This type of ring-opening and recyclization cascade provides a synthetic route to highly functionalized thiophenes from readily available isothiazole precursors.

Transannulation Reactions with Isothiazole Derivatives

Transannulation reactions are processes in which one heterocyclic ring is converted into another. While the term is often used for reactions where a starting heterocycle reacts with another component to form a new ring (e.g., the synthesis of isothiazoles from thiadiazoles), it can also describe the intramolecular rearrangement of a heterocyclic system into an isomeric or different ring system. organic-chemistry.orgacs.orgnih.gov For isothiazole derivatives, such transformations typically proceed through ring-opened intermediates, similar to the mechanisms described in the previous section.

Isothiazolium salts have been shown to be versatile precursors for such ring transformations. researchgate.net For instance, N-alkoxycarbonylmethyl and N-cyanomethylisothiazolium salts, upon treatment with a base like triethylamine, can undergo elimination of elemental sulfur and recyclize to form substituted pyrrole (B145914) derivatives. researchgate.net This transformation involves the formation of an ylide intermediate, followed by a rearrangement that extrudes the sulfur atom and facilitates the formation of the five-membered pyrrole ring.

The general mechanism involves the deprotonation of the N-alkyl substituent to form an ylide. This is followed by a nucleophilic attack from the ylide carbanion onto the C5 position of the isothiazole ring, leading to a bicyclic intermediate. Subsequent ring opening and extrusion of sulfur leads to the final pyrrole product.

Isothiazolium SaltReagentProduct Type
N-Alkoxycarbonylmethylisothiazolium saltTriethylaminePyrrole-2-carboxylic acid derivative
N-Cyanomethylisothiazolium saltTriethylamine2-Cyanopyrrole derivative

This table provides examples of transannulation reactions starting from isothiazolium salts.

These reactions underscore the utility of the isothiazole ring as a synthetic synthon that can be transformed into other important heterocyclic systems like thiophenes and pyrroles, thereby expanding its role in synthetic organic chemistry.

Computational Chemistry and Theoretical Modeling of 3,4 Dichloro 5 Chloromethyl Isothiazole

Density Functional Theory (DFT) Studies of Electronic and Molecular Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties by modeling the electron density.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Bandgap

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For related isothiazole (B42339) structures, DFT calculations are routinely used to determine these values, which are essential for predicting how the molecule will interact in chemical reactions.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For 3,4-dichloro-5-(chloromethyl)isothiazole, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the isothiazole ring and the chlorine atoms, indicating these as potential sites for interaction with electrophiles.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy required for a reaction to occur.

Transition State Analysis and Energy Barrier Calculations

To understand a chemical reaction's kinetics, computational chemists identify the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this state allows for the determination of the activation energy barrier. A lower energy barrier indicates a faster reaction. For reactions involving 3,4-dichloro-5-(chloromethyl)isothiazole, such as nucleophilic substitution at one of the chlorinated positions, transition state analysis would clarify the feasibility and rate of the reaction. Studies on similar compounds, like 4,5-dichloro-3-trichloromethylisothiazole, have shown that nucleophilic replacement of the chlorine atom at the 5-position can be selective, a phenomenon that could be explained through such calculations.

Prediction of Regioselectivity and Reaction Outcomes, including Ligand and Substituent Effects on Reactivity

When a molecule has multiple potential reaction sites, computational models can predict which site is most likely to react, a property known as regioselectivity. By modeling the effects of different reactants (ligands) and modifications to the molecule's structure (substituents), chemists can predict reaction outcomes with considerable accuracy. For 3,4-dichloro-5-(chloromethyl)isothiazole, theoretical studies could predict whether a nucleophile would preferentially attack the chlorine on the ring, the chlorine on the methyl group, or another site, and how this outcome would change with different nucleophiles or reaction conditions.

While the specific data for 3,4-dichloro-5-(chloromethyl)isothiazole is not yet available, the established methodologies of computational chemistry provide a clear roadmap for future research into this compound's properties and reactivity.

Role of 3,4 Dichloro 5 Chloromethyl Isothiazole As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The unique substitution pattern of 3,4-dichloro-5-(chloromethyl)isothiazole, featuring both a reactive haloalkyl side chain and displaceable halogens on the aromatic ring, makes it an ideal starting material for constructing intricate heterocyclic systems. The chloromethyl group, in particular, acts as a key handle for annulation and fusion reactions.

The reactive chloromethyl group is a potent electrophile, readily participating in cyclization reactions with binucleophilic reagents to form fused heterocyclic systems. A representative transformation involves the reaction of a haloalkyl-substituted dichloroisothiazole with a nucleophile like thiourea (B124793). For instance, studies on analogous compounds, such as (4,5-dichloroisothiazol-3-yl) bromomethyl ketone, demonstrate a facile reaction with thiourea in ethanol. This reaction proceeds smoothly to yield a 2-amino-4-(isothiazolyl)thiazole, effectively fusing a thiazole (B1198619) ring onto the isothiazole (B42339) core. thieme-connect.com This type of reaction highlights a key strategy where the haloalkyl group is used to build new rings, leading to the formation of isothiazolo-thiazole systems and other related fused scaffolds. thieme-connect.com Such annulation strategies are fundamental in synthetic chemistry for creating novel chemical entities with unique electronic and biological properties.

Table 1: Representative Annulation Reaction for Heterocycle Fusion

Starting Material Analogue Reagent Resulting Fused System Yield
(4,5-Dichloroisothiazol-3-yl) bromomethyl ketone Thiourea 2-Amino-4-(4,5-dichloroisothiazol-3-yl)thiazole 82%

Data sourced from a review on the synthesis of biologically active isothiazoles. thieme-connect.com

Beyond simple bicyclic fused systems, 3,4-dichloro-5-(chloromethyl)isothiazole serves as a foundational building block for the multi-step synthesis of more complex polycyclic architectures. While direct, one-pot polycyclization reactions from this specific intermediate are not extensively documented, its strategic importance lies in its ability to introduce the robust dichloroisothiazole moiety into a larger molecular framework. Synthetic routes can be designed where the chloromethyl group is first used to connect with another cyclic system. Subsequently, the chlorine atoms at the C-3 and C-4 positions can be targeted through substitution or cross-coupling reactions to build additional rings. This stepwise approach allows for the controlled and deliberate construction of complex, multi-ring systems where the isothiazole core imparts specific steric and electronic properties to the final polycyclic molecule. General strategies for synthesizing polycyclic frameworks often rely on the use of such versatile, multi-functional building blocks to achieve structural diversity. google.com

Building Block for Functionalized Organic Molecules

The term "building block" in organic synthesis refers to a molecule with reactive functional groups that can be readily used to assemble larger, more complex structures. organic-chemistry.orgresearchgate.net 3,4-Dichloro-5-(chloromethyl)isothiazole fits this description perfectly due to its three distinct chlorine-containing reactive sites. The chloromethyl group is particularly susceptible to nucleophilic substitution (S_N2) reactions, allowing for the introduction of a wide array of functionalities.

The chlorine atom of the chloromethyl group can be displaced by a variety of nucleophiles, enabling the attachment of different molecular fragments to the isothiazole core. This versatility allows chemists to systematically modify the structure and tune the properties of the resulting molecule. The high reactivity of the chloromethyl group, coupled with the potential for later modification of the ring-bound chlorines, makes this compound a powerful tool for creating libraries of functionalized organic molecules for screening and development.

Table 2: Potential Nucleophilic Substitution Reactions at the 5-(chloromethyl) Group

Nucleophile Type Reagent Example Functional Group Introduced
Oxygen Nucleophile Sodium Methoxide (NaOCH₃) Methoxy ether (-CH₂OCH₃)
Sulfur Nucleophile Sodium Thiophenolate (NaSPh) Thioether (-CH₂SPh)
Nitrogen Nucleophile Piperidine (B6355638) Tertiary amine (-CH₂NC₅H₁₀)

Development of Agrochemical and Industrial Precursors

The 3,4-dichloroisothiazole moiety is a critical component in several commercially significant agrochemicals, primarily due to its potent fungicidal activity. thieme-connect.comgoogle.com This structural motif is the basis for plant activators and fungicides that function by inducing systemic acquired resistance in plants. google.com

A prominent example is the fungicide Isotianil, a 3,4-dichloroisothiazole derivative. google.com The industrial synthesis of Isotianil and related compounds relies on precursors that can be elaborated from the 5-position of the isothiazole ring. For example, 3,4-dichloroisothiazole-5-carbonitrile (B93185) is a key industrial precursor for Isotianil. This highlights the strategic importance of functionalized intermediates like 3,4-dichloro-5-(chloromethyl)isothiazole, as the chloromethyl group can be readily converted to a nitrile, carboxylic acid, or other functionalities required for the synthesis of the final active ingredient.

Beyond agriculture, dichloroisothiazole derivatives have found broad application as industrial biocides. For instance, 4,5-dichloro-2-octyl-3-isothiazolone is used as a preservative and microbiocide in a wide range of industrial products, including adhesives, coatings, paints, resin emulsions, and pulp/paper mill processes. thieme-connect.com These compounds prevent the growth of fungi and other microbes, extending the shelf life and maintaining the quality of industrial formulations. The role of 3,4-dichloro-5-(chloromethyl)isothiazole as a precursor allows for the synthesis of a variety of such isothiazolone (B3347624) derivatives for diverse industrial applications.

Table 3: Mentioned Compounds

Compound Name
3,4-Dichloro-5-(chloromethyl)-1,2-thiazole
3,4-Dichloro-5-(chloromethyl)isothiazole
(4,5-Dichloroisothiazol-3-yl) bromomethyl ketone
2-Amino-4-(4,5-dichloroisothiazol-3-yl)thiazole
2-Amino-4-(isothiazolyl)thiazole
3,4-Dichloroisothiazole-5-carbonitrile
4,5-Dichloro-2-octyl-3-isothiazolone
Isotianil
Thiourea
Piperidine
Sodium Cyanide
Sodium Methoxide

Q & A

Q. What are the common synthetic routes for preparing 3,4-Dichloro-5-(chloromethyl)-1,2-thiazole?

The synthesis typically involves cyclization or chloromethylation reactions. For example, chloromethyl groups can be introduced using chloromethyl methyl ether in the presence of Lewis acids like zinc iodide, followed by halogenation steps to achieve the dichloro-substituted thiazole ring . Alternative methods include refluxing precursors in solvents like ethanol or DMSO under controlled conditions, as seen in analogous triazole-thiadiazole syntheses (e.g., yields of ~65% under 18-hour reflux in DMSO) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

  • HPLC-MS for molecular weight confirmation and purity assessment (>97% in optimized syntheses) .
  • Melting point analysis (e.g., 141–143°C for structurally related triazoles) .
  • NMR and IR spectroscopy to verify functional groups and substitution patterns .

Intermediate-Level Questions

Q. What strategies are employed to optimize reaction yields in multi-step syntheses involving chloromethyl-thiazole intermediates?

Key strategies include:

  • Solvent selection : Polar aprotic solvents like DMSO enhance reactivity in cyclization steps .
  • Catalyst use : Lewis acids (e.g., ZnI₂) improve chloromethylation efficiency .
  • Temperature control : Reflux conditions (e.g., 4–18 hours at 80–100°C) balance reaction rate and side-product minimization .

Q. How does the chloromethyl group influence the compound’s reactivity in downstream functionalization?

The chloromethyl moiety acts as a versatile electrophilic site, enabling nucleophilic substitutions (e.g., with thiols or amines) to generate derivatives. For instance, reaction with substituted benzaldehydes in ethanol/acetic acid yields Schiff base analogs, a common step in bioactive compound development .

Advanced Research Questions

Q. How do discrepancies in reported biological activities of thiazole derivatives arise, and how can they be resolved?

Contradictions often stem from:

  • Structural variability : Minor substituent changes (e.g., Cl vs. Br in the chloromethyl group) alter bioactivity profiles .
  • Assay conditions : Differences in cell lines or concentrations (e.g., IC₅₀ values varying by >10-fold across studies) .
  • Resolution : Standardized bioassays (e.g., MIC tests for antimicrobial activity) and computational docking studies (e.g., molecular docking with target enzymes) help reconcile data .

Q. What advanced computational methods are used to predict the environmental or pharmacological behavior of this compound?

  • In silico ADMET prediction : Tools like SwissADME assess solubility, toxicity, and bioavailability based on SMILES notation (e.g., ClCC1=NSC(Cl)=N1) .
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., bacterial dihydrofolate reductase) to prioritize derivatives for synthesis .

Q. How can microwave-assisted synthesis improve the efficiency of thiazole-triazole hybrid systems?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 30-minute cyclization vs. 18-hour reflux) while maintaining yields >70%. This method is particularly effective for heterocyclic systems like triazolo-thiadiazines .

Methodological Challenges

Q. What are the limitations of current chloromethylation techniques, and how can they be addressed?

  • Safety concerns : Chloromethyl methyl ether is carcinogenic. Alternatives like bis(chloromethyl) ether or flow chemistry setups reduce exposure risks .
  • By-product formation : Unwanted dimerization can occur; optimizing stoichiometry (e.g., 1:1 molar ratios) and using scavengers (e.g., molecular sieves) mitigate this .

Q. How can researchers validate the stability of this compound under storage conditions?

  • Accelerated stability studies : Store samples at 0–6°C and monitor degradation via HPLC over 6–12 months .
  • Mass spectrometry : Detect hydrolytic by-products (e.g., hydroxymethyl derivatives) to infer degradation pathways .

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